Gallamine triethiodide

Vue d'ensemble

Description

Gallamine triethiodide, also known by its trade name Flaxedil, is a synthetic non-depolarizing muscle relaxant. It was developed by Daniel Bovet in 1947 and was commonly used to prevent muscle contractions during surgical procedures. The compound acts by combining with cholinergic receptor sites in muscles and competitively blocking the transmitter action of acetylcholine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gallamine triethiodide is synthesized through a multi-step process involving the reaction of benzene-1,2,3-triol with triethylamine and ethylene oxide, followed by iodination. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through crystallization and drying under vacuum to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Gallamine triethiodide primarily undergoes substitution reactions due to the presence of iodine atoms. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Applications De Recherche Scientifique

Clinical Applications

1.1 Anesthesia and Surgical Procedures

Gallamine triethiodide is predominantly utilized as an adjunct to general anesthesia. It facilitates muscle relaxation, which is crucial during surgical interventions, especially those requiring intubation or manipulation of the airway. Its use allows for controlled ventilation and improved surgical access.

- Mechanism of Action : this compound acts by competitively blocking acetylcholine at the neuromuscular junction, leading to muscle paralysis. It is noted for its effects on different muscle groups, with ocular muscles being the most sensitive and the diaphragm being the least sensitive to neuromuscular blockers .

1.2 Hemodynamic Effects

Research indicates that this compound can influence cardiovascular parameters during surgery. In a study involving volunteers under halothane anesthesia, gallamine was found to increase cardiac output, heart rate, and arterial pressure while decreasing total peripheral resistance . This characteristic can be beneficial in patients with bradycardia but requires careful monitoring in those at risk for tachycardia.

Pharmacokinetics and Dosage

This compound exhibits a two-compartment pharmacokinetic profile. Studies have shown that after administration of a bolus dose (2 mg/kg), the plasma concentration of gallamine can vary significantly among patients, influencing the onset and duration of neuromuscular blockade .

- Key Pharmacokinetic Parameters :

- Half-life (t1/2 beta) : Approximately 134.58 minutes

- Plasma clearance (Clp) : 1.20 ml/min/kg

- Volume of distribution (Vd beta) : 225.28 ml/kg

These parameters highlight the importance of individualized dosing based on patient response and clinical context.

Research Applications

3.1 Neurological Studies

this compound has been employed in various research settings to study neuromuscular transmission and spinal reflexes. For instance, it has been used as a relaxant in experiments measuring spinal trigeminal nucleus recordings from single neurons .

3.2 Case Studies

Several documented cases illustrate its application in specific medical scenarios:

- A case reported prolonged muscular paresis following gallamine administration in a patient who developed acute renal failure . This underscores the need for caution regarding dosage and monitoring.

- In another instance, gallamine was utilized during anesthesia for a patient undergoing surgery for carotid body paragangliomas, demonstrating its role in complex surgical procedures involving delicate anatomical structures .

Comparative Analysis with Other Neuromuscular Blockers

| Property | This compound | Tubocurarine |

|---|---|---|

| Type | Nondepolarizing | Nondepolarizing |

| Onset of Action | Slower | Faster |

| Duration of Action | Longer | Shorter |

| Cardiovascular Effects | Increases heart rate | Variable effects |

| Sensitivity of Muscle Groups | Ocular > Neck > Limbs > Abdomen > Diaphragm | Similar sensitivity pattern |

This table illustrates key differences between this compound and tubocurarine, emphasizing its unique cardiovascular effects and longer duration of action.

Mécanisme D'action

Gallamine triethiodide exerts its effects by binding to muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate. This competitive binding blocks the action of acetylcholine, preventing muscle contraction. The compound also has a parasympatholytic effect on the cardiac vagus nerve, which can cause tachycardia and occasionally hypertension .

Comparaison Avec Des Composés Similaires

Tubocurarine: Another non-depolarizing muscle relaxant with similar mechanisms of action but different chemical structure.

Succinylcholine: A depolarizing muscle relaxant that acts differently by causing continuous stimulation of the acetylcholine receptor, leading to muscle paralysis.

Uniqueness of Gallamine Triethiodide: this compound is unique due to its specific binding affinity for muscarinic acetylcholine receptors and its ability to cause tachycardia. Unlike tubocurarine, it has a more pronounced effect on the cardiac vagus nerve, making it suitable for patients with bradycardia .

Activité Biologique

Gallamine triethiodide, also known as Flaxedil, is a synthetic non-depolarizing neuromuscular blocking agent primarily used to induce skeletal muscle relaxation during surgical procedures. It was developed by Daniel Bovet in 1947 and has been utilized in anesthesia to facilitate intubation and manage muscle contractions. Despite its historical significance, this compound has largely been replaced by newer neuromuscular blockers that offer improved safety profiles.

This compound functions by competitively blocking acetylcholine at the neuromuscular junction. This action inhibits the transmission of nerve impulses to skeletal muscles, leading to paralysis. The drug's structure allows it to bind effectively to cholinergic receptor sites without eliciting the same biological response as acetylcholine itself, thus preventing muscle contraction .

Chemical Structure

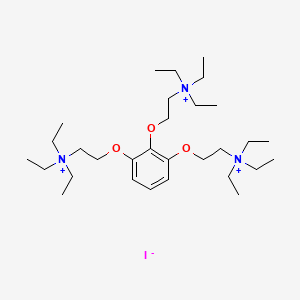

- Molecular Formula : C₃₀H₆₀N₃O₃ + 3I⁻

- Molar Mass : 891.529 g/mol

- CAS Number : 60-00-4

Absorption and Distribution

This compound exhibits a two-compartment pharmacokinetic model. Following intravenous administration, it is rapidly distributed into the plasma and muscle tissues. A study indicated that the mean values for the half-life (t₁/₂) in plasma were approximately 134.58 minutes, with a volume of distribution (Vd) of about 225.28 ml/kg .

Elimination

The elimination half-life varies based on the dosing regimen and patient characteristics, with significant implications for patients with liver conditions, where altered pharmacokinetics may occur .

Neuromuscular Blockade

The efficacy of this compound can be quantified through its effect on muscle groups. Studies show that different muscles have varying sensitivities to this neuromuscular blocker:

| Muscle Group | Sensitivity Level |

|---|---|

| Ocular Muscles | Most Sensitive |

| Neck Muscles | Moderate Sensitivity |

| Limb Muscles | Less Sensitive |

| Abdominal Muscles | Least Sensitive |

| Diaphragm | Least Sensitive |

The onset of action is slower compared to depolarizing agents like succinylcholine, but gallamine provides longer-lasting muscle relaxation .

Hemodynamic Effects

This compound has notable cardiovascular effects due to its parasympatholytic properties. It can induce sinus tachycardia and occasionally hypertension by blocking the cardiac vagus nerve. Research indicates that administration during halothane anesthesia resulted in increased cardiac output and heart rate while decreasing total peripheral resistance .

Case Study: Pharmacokinetics in Patients with Biliary Obstruction

A study involving patients undergoing surgery for biliary obstruction found that gallamine's pharmacokinetics remained relatively stable despite increased volume distribution in these patients compared to those without obstruction. Notably, recovery from paralysis was consistent across both groups, indicating reliable reversal of neuromuscular blockade .

Accidental Injection Incident

An unusual case involved an accidental subarachnoid injection of this compound, leading to severe complications. This incident underscores the importance of careful administration practices when using neuromuscular blockers .

Propriétés

Numéro CAS |

65-29-2 |

|---|---|

Formule moléculaire |

C30H60IN3O3+2 |

Poids moléculaire |

637.7 g/mol |

Nom IUPAC |

2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium;iodide |

InChI |

InChI=1S/C30H60N3O3.HI/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9;/h19-21H,10-18,22-27H2,1-9H3;1H/q+3;/p-1 |

Clé InChI |

SHCUVJVACNVUPK-UHFFFAOYSA-M |

SMILES |

CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC.[I-].[I-].[I-] |

SMILES canonique |

CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC.[I-] |

Apparence |

Solid powder |

Color/Form |

WHITE AMORPHOUS POWDER White crystals from acetone/wate |

melting_point |

152-153 147.5 °C |

Key on ui other cas no. |

65-29-2 |

Pictogrammes |

Irritant |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

153-76-4 (parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble Freely sol in water, alcohol, dil acetone; sparingly sol in anhyd acetone, ether, benzene, chloroform Very soluble in water and ethanol; slightly soluble in ethyl ether and acetone. |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Flaxedil Gallamine Gallamine Triethiodide Gallamine Triethochloride Gallamine Triethyl Iodide Gallamonium Iodide Iodide, Gallamine Triethyl Iodide, Gallamonium Triethiodide, Gallamine Triethochloride, Gallamine Triethyl Iodide, Gallamine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Gallamine triethiodide?

A1: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors at the neuromuscular junction. [, , , ] This prevents acetylcholine from binding and activating the receptors, thereby inhibiting muscle contraction and causing paralysis. [, , ]

Q2: Does this compound affect the autonomic nervous system?

A2: While primarily targeting the neuromuscular junction, this compound can affect the autonomic nervous system, specifically the cardiac vagus nerve, at doses sufficient to induce skeletal muscle paralysis. [, , ] This blockade of the cardiac vagus nerve commonly leads to tachycardia. [, , ]

Q3: How does this compound compare to other muscle relaxants in terms of autonomic effects?

A3: this compound exhibits a lesser effect on the autonomic nervous system compared to tubocurarine, which can cause significant cardiovascular depression in equivalent doses. [, ] It also has less effect on the autonomic nervous system than succinylcholine, which can cause bradycardia, increased intraocular pressure, and elevated plasma potassium levels. [, ]

Q4: How is this compound metabolized and excreted?

A6: this compound is primarily excreted unchanged in the urine. [] Biliary excretion appears negligible in humans. [] The renal excretion rate is influenced by renal function, with patients exhibiting impaired renal function showing slower elimination rates. [, , ]

Q5: What are the primary clinical uses of this compound?

A8: this compound is mainly used as a muscle relaxant during surgical procedures requiring controlled ventilation. [, , ] Its rapid onset of action and relatively short duration of action compared to other non-depolarizing agents make it suitable for such procedures. [, ]

Q6: Are there any contraindications for this compound use?

A9: this compound should not be used in patients with myasthenia gravis. [] Caution should be exercised in patients with impaired renal function due to potential for prolonged paralysis. [, , ]

Q7: What is the chemical structure of this compound?

A11: this compound is a symmetrical molecule with a central benzene ring. [] Three -CH2-CH2-O-CH2-CH2-N+(C2H5)3 groups are attached to the benzene ring at the 1, 3, and 5 positions. [] Each quaternary nitrogen atom carries a positive charge, balanced by three iodide ions.

Q8: What are potential future research directions for this compound?

A13: Further investigation into its central nervous system effects is warranted. [] Exploring its potential in managing other neurological conditions characterized by muscle spasticity could be beneficial. [] Additionally, developing novel drug delivery systems to improve its targeted delivery and minimize potential side effects is an important area for future research. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.